molecular formula C17H17O2- B1437513 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate CAS No. 26459-51-8

4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate

Cat. No. B1437513
CAS RN: 26459-51-8
M. Wt: 253.31 g/mol
InChI Key: WYIJUURMGVBXEM-UHFFFAOYSA-M
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Description

“4,4’-di-tert-Butylbiphenyl” is a chemical compound with the molecular formula C20H26 . It has a molecular weight of 266.4204 .


Molecular Structure Analysis

The molecular structure of “4,4’-di-tert-Butylbiphenyl” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-di-tert-Butylbiphenyl” include a molecular weight of 266.4204 . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Chemical Synthesis and Modification

The compound has been involved in various chemical synthesis and modification processes. For instance, the electrochemically induced SRN1 reactions have been used for selective substitutions at 1,4-dichlorobenzene to obtain related compounds (Combellas, Marzouk, Suba, & Thiebault, 1993). Similarly, the metalation of unprotected biphenyl-carboxylic acids with sec-butyllithium leads to site-selective electrophilic substitution, indicating the compound's utility in more complex chemical syntheses (Tilly, Samanta, Castanet, De, & Mortier, 2006).

Dendrimer Synthesis

The compound has been used in the synthesis of phenylacetylene dendrimers, showcasing its role in developing complex macromolecules. These dendrimers, terminated with tert-butyl esters, undergo a transformation to carboxylic acids, indicating their potential in creating water-soluble dendritic structures with varied solubility characteristics (Pesak, Moore, & Wheat, 1997).

Organic Intermediate

The compound serves as an organic intermediate in various chemical reactions. For instance, tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates have been used in lithiation reactions with various electrophiles, demonstrating the compound's versatility in organic synthesis (Häner, Maetzke, & Seebach, 1986). Additionally, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, indicates its potential application in the synthesis of marine drugs and antitumor antibiotics (Li, Wang, Wang, Luo, & Wu, 2013).

Molecular Structure Studies

The compound has been used in molecular structure studies. For instance, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been subjected to crystallographic and conformational analysis, highlighting its utility in understanding molecular structures and conformations (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).

Polymer Science

The compound's derivatives have also been utilized in the synthesis of polyamides, demonstrating its relevance in the field of polymer science. Specifically, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been prepared, showcasing the compound's role in creating materials with high thermal stability and good solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Safety And Hazards

The safety data sheet for “4,4’-di-tert-Butylbiphenyl” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(4-tert-butylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJUURMGVBXEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650757
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate

CAS RN

26459-51-8
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Usami, E Yamaguchi, N Tada… - European Journal of …, 2020 - Wiley Online Library
The treatment of N‐aryl biphenylcarboxamide, 1‐chloroanthraquinone (1‐Cl‐AQN) catalyst, and K 2 CO 3 in CHCl 3 under visible light irradiation affords phenanthridinone via radical …
宇佐美薫 - 2019 - gifu-pu.repo.nii.ac.jp
有機合成化学の分野において, 結合形成反応は最も重要な反応群の一つである. 特に天然物や生体内物質の構造中に多く存在する炭素–炭素, 炭素–窒素, 炭素–酸素結合を望みの位置に構築する…
Number of citations: 5 gifu-pu.repo.nii.ac.jp

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